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Compound of Interest

Compound Name:
3',4',5',3,5,6,7-

Heptamethoxyflavone

Cat. No.: B3034417 Get Quote

An In-depth Technical Guide to 3',4',5',3,5,6,7-
Heptamethoxyflavone
Disclaimer: Publicly available experimental data for 3',4',5',3,5,6,7-Heptamethoxyflavone is

limited. Much of the detailed biological and mechanistic data available is for structurally similar

polymethoxyflavones (PMFs). This guide provides the known specifics for the target compound

and utilizes data from a closely related hexamethoxyflavone, 3,5,6,7,3',4'-Hexamethoxyflavone,

as a well-documented example to illustrate common signaling pathways and experimental

methodologies relevant to this class of molecules.

Chemical Structure and Identification
3',4',5',3,5,6,7-Heptamethoxyflavone is a polymethoxylated flavone, a class of flavonoids

characterized by multiple methoxy groups on the core flavone structure. These compounds are

naturally found in citrus peels and are noted for their biological activities.

Chemical Structure:
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Image Source: PubChem CID 389001

IUPAC Name: 3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]

CAS Number: 17245-30-6[2]

Physicochemical and Spectroscopic Properties
Quantitative experimental data for this specific isomer is scarce in peer-reviewed literature. The

following tables summarize available information and computed properties.

Table 2.1: Physicochemical Properties
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Property Value Source

Molecular Formula C₂₂H₂₄O₉ PubChem[1]

Molecular Weight 432.42 g/mol PubChem[1]

Appearance Yellow crystals ChemicalBook[2]

Melting Point Data not available -

Boiling Point 598.6±50.0 °C (Predicted) -

Density 1.34±0.1 g/cm³ (Predicted) -

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

ChemicalBook[2]

Table 2.2: Spectroscopic Data
Spectrum Type Data Source

¹H-NMR

Experimental data not

available in published

literature.

-

¹³C-NMR

Experimental data not

available in published

literature.

-

Mass Spectrometry

Experimental data not

available in published

literature.

-

Infrared (IR)

Experimental data not

available in published

literature.

-

Biological Activity and Signaling Pathways
While specific mechanistic studies on 3',4',5',3,5,6,7-Heptamethoxyflavone are limited, it is

generally reported to possess antioxidant and anti-inflammatory properties through the
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modulation of multiple signaling pathways.

To illustrate the likely mechanism of action for this class of compounds, this section details the

anti-inflammatory pathways modulated by the structurally similar 3,5,6,7,3',4'-

Hexamethoxyflavone (henceforth referred to as QUE in this section, as per the cited study) in

lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory

response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein,

IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex

phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus

and initiate the transcription of pro-inflammatory genes.[3][4]

Studies on the related compound QUE show that it inhibits the phosphorylation of IκBα, thereby

preventing NF-κB's nuclear translocation and subsequent expression of inflammatory

mediators like iNOS and COX-2.[3]
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Caption: Inhibition of the NF-κB signaling pathway by a polymethoxyflavone.
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Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway in regulating

inflammation. It involves a series of protein kinases, including Extracellular signal-regulated

kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). LPS stimulation leads to the

phosphorylation and activation of these kinases, which in turn activate transcription factors that

promote the expression of pro-inflammatory cytokines.[3][5]

The related flavone, QUE, has been shown to selectively inhibit the phosphorylation of ERK in

a dose-dependent manner in LPS-stimulated macrophages, without affecting p38 or JNK

phosphorylation.[3] This suggests that the anti-inflammatory effects of some PMFs are

mediated, at least in part, through the suppression of the ERK pathway.
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Caption: Selective inhibition of the ERK branch of the MAPK pathway.
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Key Experimental Protocols
The following protocols are adapted from methodologies used to study the anti-inflammatory

effects of the related compound 3,5,6,7,3',4'-Hexamethoxyflavone (QUE) and are

representative of assays used for this class of molecules.[3]

Cell Culture and Viability (MTT Assay)
This protocol assesses the cytotoxicity of the compound on a cell line.

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴

cells/well.

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%) for 24 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the

conversion of MTT to formazan crystals by viable cells.

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control

cells.
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Caption: General workflow for an MTT cell viability assay.
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Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of the compound on the phosphorylation status of

key signaling proteins like IκBα and ERK.

Cell Seeding and Starvation: Seed RAW 264.7 cells in 6-well plates. Once confluent, starve

the cells in serum-free medium for 4-6 hours.

Pre-treatment: Pre-treat the cells with the desired concentrations of the test compound (e.g.,

1, 10, 100 µM) for 2 hours.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes)

to induce protein phosphorylation.

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli

sample buffer and separate the proteins by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-

ERK, anti-ERK, anti-p-IκBα, anti-IκBα) and a loading control (e.g., anti-β-actin).

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.
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Detection: After further washes, visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Analysis: Quantify the band intensities using densitometry software. Normalize the

phosphorylated protein levels to the total protein levels.

Conclusion
3',4',5',3,5,6,7-Heptamethoxyflavone is a polymethoxyflavone with potential anti-inflammatory

and antioxidant activities. While specific experimental data for this compound remains elusive

in the broader scientific literature, studies on closely related PMFs provide a strong framework

for understanding its likely biological effects and mechanisms of action. The inhibition of pro-

inflammatory signaling cascades, particularly the NF-κB and MAPK/ERK pathways, appears to

be a common characteristic of this class of molecules. Further research is required to

specifically elucidate the physicochemical properties, spectroscopic profile, and detailed

pharmacological activity of this particular heptamethoxyflavone isomer to fully assess its

potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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